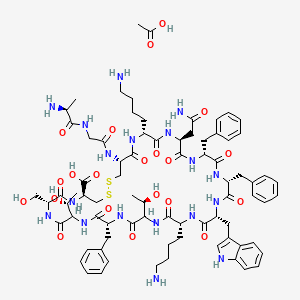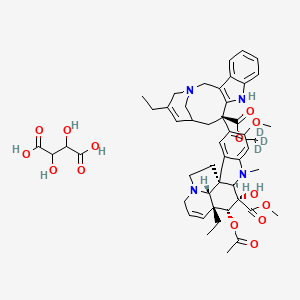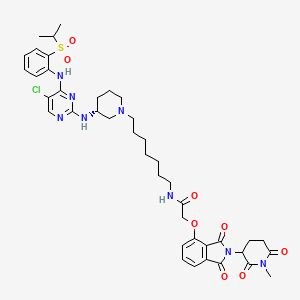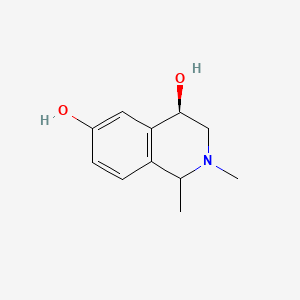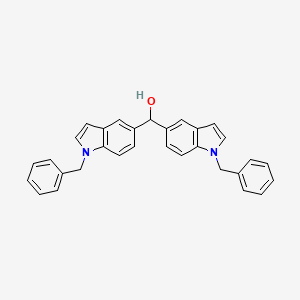
Bis(1-Benzyl-1H-indol-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(1-Benzyl-1H-indol-5-yl)methanol: is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(1-Benzyl-1H-indol-5-yl)methanol typically involves the reaction of 1-benzyl-1H-indole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two indole units. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the formation of the methanol linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: Bis(1-Benzyl-1H-indol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The indole units can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of bis(1-benzyl-1H-indol-5-yl)ketone.
Reduction: Formation of bis(1-benzyl-1H-indol-5-yl)methane.
Substitution: Formation of halogenated or nitrated derivatives of the indole units.
科学研究应用
Chemistry: Bis(1-Benzyl-1H-indol-5-yl)methanol is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including its ability to interact with various biological targets. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties, making this compound a compound of interest in drug discovery and development.
Medicine: Research has shown that indole derivatives can act as inhibitors of enzymes and receptors involved in various diseases. This compound may have potential as a therapeutic agent for conditions such as cancer, viral infections, and inflammatory diseases.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of new materials with specific properties.
作用机制
The mechanism of action of Bis(1-Benzyl-1H-indol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects.
相似化合物的比较
1-Benzyl-1H-indole: A simpler indole derivative with similar biological activities.
Bis(1H-indol-3-yl)methane: Another bis-indole compound with potential anticancer properties.
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: An indole derivative with applications in plant biology.
Uniqueness: Bis(1-Benzyl-1H-indol-5-yl)methanol is unique due to its specific substitution pattern and the presence of a central methanol group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
分子式 |
C31H26N2O |
|---|---|
分子量 |
442.5 g/mol |
IUPAC 名称 |
bis(1-benzylindol-5-yl)methanol |
InChI |
InChI=1S/C31H26N2O/c34-31(27-11-13-29-25(19-27)15-17-32(29)21-23-7-3-1-4-8-23)28-12-14-30-26(20-28)16-18-33(30)22-24-9-5-2-6-10-24/h1-20,31,34H,21-22H2 |
InChI 键 |
LSSVQTNFNPMHNL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C(C4=CC5=C(C=C4)N(C=C5)CC6=CC=CC=C6)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide](/img/structure/B13847521.png)
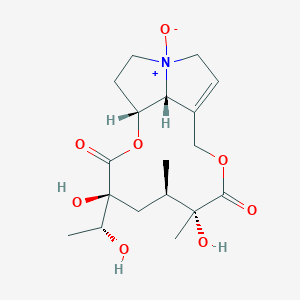
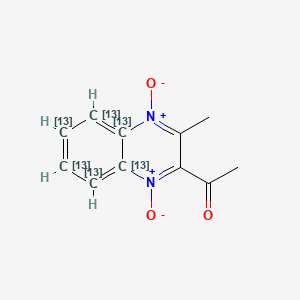
![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)
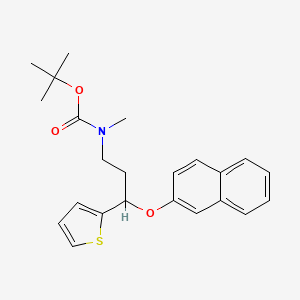
![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)


